molecular formula C6H6N2O3S B091747 4H-1,3-Thiazine-6-carboxylic acid, 2-amino-4-oxo-, methyl ester CAS No. 16238-33-8

4H-1,3-Thiazine-6-carboxylic acid, 2-amino-4-oxo-, methyl ester

Cat. No. B091747
CAS RN: 16238-33-8
M. Wt: 186.19 g/mol
InChI Key: LGLBGVSSWFUHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1,3-Thiazine-6-carboxylic acid, 2-amino-4-oxo-, methyl ester is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a thiazine ring and an amino group. This compound has been studied for its potential use as a building block in the synthesis of other compounds, as well as for its potential biological activity. In

Mechanism Of Action

The mechanism of action of 4H-1,3-Thiazine-6-carboxylic acid, 2-amino-4-oxo-, methyl ester is not well understood. However, it has been suggested that its potential biological activity as a DPP-IV inhibitor may be due to its ability to bind to the active site of the enzyme and prevent it from cleaving certain peptides.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4H-1,3-Thiazine-6-carboxylic acid, 2-amino-4-oxo-, methyl ester are not well studied. However, its potential as a DPP-IV inhibitor suggests that it may have an effect on glucose metabolism and insulin secretion.

Advantages And Limitations For Lab Experiments

One advantage of 4H-1,3-Thiazine-6-carboxylic acid, 2-amino-4-oxo-, methyl ester is its potential as a building block in the synthesis of other compounds. Its potential biological activity as a DPP-IV inhibitor also makes it a potentially useful tool in the study of glucose metabolism. However, its limited availability and lack of well-established biological activity may limit its usefulness in certain lab experiments.

Future Directions

There are several potential future directions for research on 4H-1,3-Thiazine-6-carboxylic acid, 2-amino-4-oxo-, methyl ester. One direction is the further study of its potential biological activity as a DPP-IV inhibitor, including its effects on glucose metabolism and insulin secretion. Another direction is the synthesis of novel compounds based on 4H-1,3-Thiazine-6-carboxylic acid, 2-amino-4-oxo-, methyl ester for potential use in various applications, such as fluorescent dyes or pharmaceuticals. Additionally, the development of new and more efficient synthesis methods for this compound may also be an area of future research.

Synthesis Methods

The synthesis of 4H-1,3-Thiazine-6-carboxylic acid, 2-amino-4-oxo-, methyl ester can be achieved through several methods. One common method involves the reaction of 2-aminothiophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methyl iodide to yield the final product. Another method involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of a base, followed by treatment with methylamine to yield the final product.

Scientific Research Applications

4H-1,3-Thiazine-6-carboxylic acid, 2-amino-4-oxo-, methyl ester has potential applications in scientific research. It has been studied for its potential use as a building block in the synthesis of other compounds, such as thiazine-based fluorescent dyes. It has also been studied for its potential biological activity, including its potential as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.

properties

IUPAC Name

methyl 2-amino-4-oxo-1,3-thiazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3S/c1-11-5(10)3-2-4(9)8-6(7)12-3/h2H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLBGVSSWFUHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N=C(S1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308414
Record name ST51025124
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1,3-Thiazine-6-carboxylic acid, 2-amino-4-oxo-, methyl ester

CAS RN

16238-33-8
Record name NSC203844
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST51025124
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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